Z-Aib-OH
Overview
Description
Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative . Its molecular formula is C12H15NO4 .
Synthesis Analysis
Z-Aib-OH is used in peptide synthesis . A sustainable solution-phase peptide synthesis method has been reported, which uses propylphosphonic anhydride T3P® as the coupling reagent and N-benzyloxycarbonyl-protecting group (Z), which is easily removed by hydrogenation .Molecular Structure Analysis
The molecular weight of Z-Aib-OH is 237.25 . More detailed structural analysis may require specific experimental techniques.Chemical Reactions Analysis
Z-Aib-OH is involved in solution phase peptide synthesis . It’s also used in the synthesis of cyclic tetrapeptides .Physical And Chemical Properties Analysis
Z-Aib-OH has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±38.0 °C at 760 mmHg, and a flash point of 209.6±26.8 °C . Its molar refractivity is 61.2±0.3 cm3 .Scientific Research Applications
Conformational Analysis and Hydrogen Bonding : Z-Aib-OH has been studied for its intrinsic folding propensities, especially in the context of hydrogen bonding and conformational isomerism. It forms different conformational isomers with varying IR spectral patterns, which are important for understanding peptide structures (Gord, Hewett, Kubasik, & Zwier, 2014).
Crystal Structure Analysis : The crystal structure of Z-Aib-OH and its derivatives has been extensively studied, revealing insights into the formation of helical structures like 310-helices in Aib homopeptides. This is crucial for understanding the molecular geometry and potential applications in peptide design (Gessmann, Brückner, & Petratos, 2016).
Peptide Synthesis and Structural Flexibility : The synthesis of Z-Aib-OH and its role in forming flexible peptide structures like beta-turns has been analyzed. This research is relevant for designing peptides with specific structural and functional properties (Gessmann, Brueckner, & Kokkinidis, 1991).
Stereochemistry and Molecular Interaction : The stereochemistry of peptide oxazolones derived from Z-Aib-OH and their modes of self-association provide insight into molecular interactions and conformations, critical for drug design and protein engineering (Toniolo et al., 2009).
Gas-Phase Conformational Preferences : Studies on Z-Aib-OH in the gas phase under expansion-cooled conditions have revealed its conformational preferences and the early stages of oligomer growth, informing the understanding of peptide behavior outside the solution phase (Gord et al., 2016).
Electrochemical Applications : Research on aluminum-ion batteries (AIBs) and their electrochemical performances involves the use of materials and principles that may intersect with the chemistry of compounds like Z-Aib-OH, although the direct application of Z-Aib-OH in this field is not specified (Li et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCSJBBYNYZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304068 | |
Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Aib-OH | |
CAS RN |
15030-72-5 | |
Record name | 15030-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15030-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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